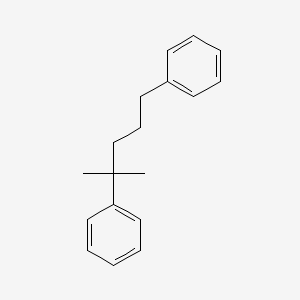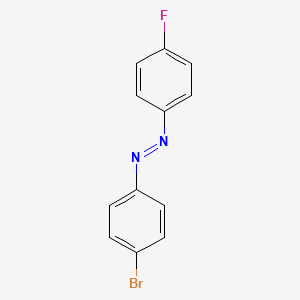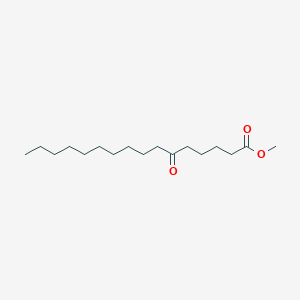![molecular formula C26H20FN3OSn B14641735 {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-88-3](/img/structure/B14641735.png)
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound characterized by the presence of fluorophenyl, imino, triphenylstannyl, and cyanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 4-fluoroaniline with triphenyltin chloride in the presence of a base, followed by the addition of cyanamide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
Uniqueness
What sets {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is the presence of the triphenylstannyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making the compound particularly valuable for specific applications in research and industry.
Properties
CAS No. |
51951-88-3 |
|---|---|
Molecular Formula |
C26H20FN3OSn |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-N'-(4-fluorophenyl)carbamimidate |
InChI |
InChI=1S/C8H6FN3O.3C6H5.Sn/c9-6-1-3-7(4-2-6)12-8(13)11-5-10;3*1-2-4-6-5-3-1;/h1-4H,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
UMEWHBWEBRWCKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=NC4=CC=C(C=C4)F)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


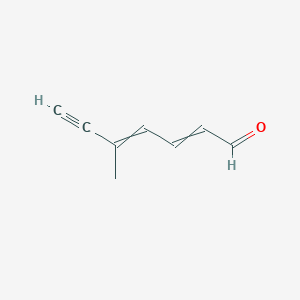
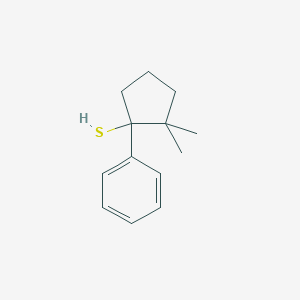
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
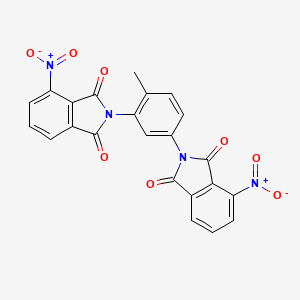
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
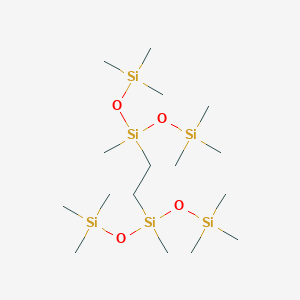

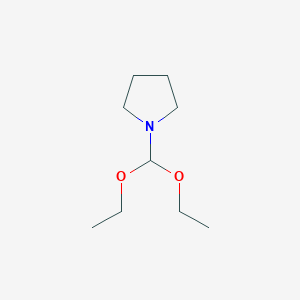
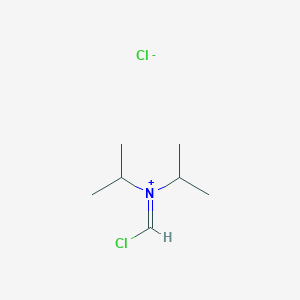
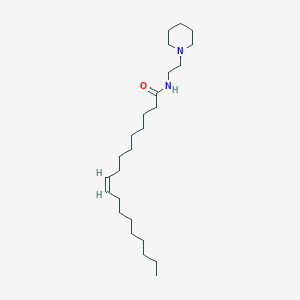
![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
